p-(Chlorodimethylsilyl)styrene
Overview
Description
P-(Chlorodimethylsilyl)styrene is a chemical compound with the molecular formula C10H13ClSi . It is also known by the equivalent term CDMSS .
Synthesis Analysis
The synthesis of p-(Chlorodimethylsilyl)styrene involves the Grignard reaction of p-chlorostyrene and dichlorodimethylsilane . The reaction is carried out using high-vacuum techniques .Molecular Structure Analysis
The molecular structure of p-(Chlorodimethylsilyl)styrene consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 silicon atom . The average mass of the molecule is 196.749 Da .Chemical Reactions Analysis
P-(Chlorodimethylsilyl)styrene has been used in the anionic copolymerization of styrenic-tipped macromonomers . The macromonomers, prepared by the reaction of living polyisoprene (PI) or polystyrene (PS) with 4-(chlorodimethylsilyl)styrene, were used without isolation .Scientific Research Applications
Synthesis of Polymers
- Hyperbranched polymers can be formed using p-(chloromethyl)styrene (CMS) through a one-pot, atom transfer radical polymerization process. This includes the creation of branched polystyrene via copolymerization of CMS with styrene (Gaynor, Edelman, & Matyjaszewski, 1996).
Industrial Monomer Applications
- p-Chloromethyl styrene (p-CMS) serves as a new industrial monomer with significant importance in both scientific and industrial contexts. Important physicochemical data like IR, UV, NMR, and MS of the monomer are studied, alongside kinetic results and thermal degradation behavior (Wu Jingdi, 1991).
Electroinitiated Polymerization
- The polymerization of p-chloromethyl styrene using metallic cationic initiators generated electrochemically has been explored. This method examines the effect of different metallic initiators and supporting electrolyte anions on yield and degree of polymerization (Yousef, 1998).
Copolymerization for Branched Structures
- Controlled radical polymerization of p-(iodomethyl)styrene can lead to well-defined branched polymers with functional primary and secondary iodomethyl groups. This process facilitates the creation of polystyrene star polymers with reactive groups (Kowalczuk-Bleja et al., 2004).
Amphiphilic Hydrogels
- Novel amphiphilic hydrogels have been synthesized using styrene-based macromonomers with covalently attached model drugs or fluorescent markers. These macromonomers are incorporated into linear or hyperbranched p-(chloromethyl)styrene copolymers, demonstrating significant potential in the field of drug delivery and biomedical applications (Lin & Gitsov, 2010).
Biosynthesis of Styrene
- Styrene can be biosynthesized from glucose in engineered E. coli, showcasing an alternative route to this important monomer using renewable substrates. This involves converting l-phenylalanine to styrene through co-expression of specific enzymes (Mckenna & Nielsen, 2011).
properties
IUPAC Name |
chloro-(4-ethenylphenyl)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZLAQZGAAWEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456577 | |
Record name | p-(Chlorodimethylsilyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Chlorodimethylsilyl)styrene | |
CAS RN |
1009-44-5 | |
Record name | 1-(Chlorodimethylsilyl)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Chlorodimethylsilyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.